molecular formula C7H12N2OS B13960459 4-Imidazolidinone, 5-(1-methylpropyl)-2-thioxo- CAS No. 56830-83-2

4-Imidazolidinone, 5-(1-methylpropyl)-2-thioxo-

Cat. No.: B13960459
CAS No.: 56830-83-2
M. Wt: 172.25 g/mol
InChI Key: RUCNJQZZWDJJOZ-UHFFFAOYSA-N
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Description

4-Imidazolidinone, 5-(1-methylpropyl)-2-thioxo- is a heterocyclic compound featuring a five-membered ring structure with two non-adjacent nitrogen atoms and a carbonyl group. This compound is part of the imidazolidinone family, which is known for its diverse applications in various fields such as medicinal chemistry, agriculture, and natural product synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Imidazolidinone, 5-(1-methylpropyl)-2-thioxo- typically involves the condensation of an ester with guanidine or cyanamide under specific reaction conditions. One common method includes the oxidative pinacol-like rearrangement of imidazole to produce the desired imidazolidinone . Another approach involves the use of propargyl ureas anchored on a solid support, which are efficiently converted into imidazolidinones under mild conditions using AuCl as a catalyst and a solvent mixture of DCM/MeCN .

Industrial Production Methods

Industrial production of 4-Imidazolidinone, 5-(1-methylpropyl)-2-thioxo- often employs large-scale synthesis techniques that optimize yield and purity. These methods may include continuous flow reactors and automated synthesis platforms to ensure consistent production quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Imidazolidinone, 5-(1-methylpropyl)-2-thioxo- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield imidazolidinone derivatives with additional oxygen-containing functional groups, while reduction reactions may produce more saturated compounds.

Comparison with Similar Compounds

4-Imidazolidinone, 5-(1-methylpropyl)-2-thioxo- can be compared with other similar compounds, such as:

Properties

CAS No.

56830-83-2

Molecular Formula

C7H12N2OS

Molecular Weight

172.25 g/mol

IUPAC Name

5-butan-2-yl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C7H12N2OS/c1-3-4(2)5-6(10)9-7(11)8-5/h4-5H,3H2,1-2H3,(H2,8,9,10,11)

InChI Key

RUCNJQZZWDJJOZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1C(=O)NC(=S)N1

Origin of Product

United States

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